Selective Inhibition of CDK1 and CDK2 Versus Broad-Spectrum CDK Inhibitor Flavopiridol
Butyrolactone I demonstrates a restricted selectivity profile, potently inhibiting CDK1 (CDC2) and CDK2 while largely sparing CDK4 and CDK6. In contrast, the well-known CDK inhibitor flavopiridol is characterized as a pan-CDK inhibitor that targets all CDKs, including CDK4 and CDK6 [1]. This differential selectivity is critical for research applications where dissecting the specific functions of CDK1/2 is required without the confounding influence of CDK4/6 inhibition. Butyrolactone I inhibits p34cdk1/cyclin B (Cdk1) with an IC50 of 680 nM .
| Evidence Dimension | Kinase Inhibition Selectivity |
|---|---|
| Target Compound Data | Inhibits CDK1 and CDK2; largely spares CDK4 and CDK6 |
| Comparator Or Baseline | Flavopiridol: Inhibits all CDKs, including CDK1, CDK2, CDK4, CDK6 |
| Quantified Difference | Qualitative difference in selectivity profile; butyrolactone I avoids CDK4/6 inhibition. |
| Conditions | Comparative review of CDK inhibitors [1]; enzymatic assay for IC50 value . |
Why This Matters
For researchers investigating CDK1/2-specific functions, butyrolactone I provides a cleaner pharmacological tool compared to pan-CDK inhibitors, reducing off-target effects on CDK4/6 and enhancing data interpretability.
- [1] Senderowicz, A. M., & Sausville, E. A. (2000). Cyclin-Dependent Kinases: Initial Approaches to Exploit a Novel Therapeutic Target. Pharmacology & Therapeutics, 82(2-3), 285-292. View Source
